

"Ferroptosis-IN-18" chemical structure and properties

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Ferroptosis-IN-18: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a critical process in various physiological and pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. **Ferroptosis-IN-18** (also known as compound 51) is a synthetic small molecule that has been identified as a potent inhibitor of ferroptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Ferroptosis-IN-18**, intended to facilitate its application in research and drug development.

Chemical Structure and Properties

Ferroptosis-IN-18 is a derivative of promethazine, a phenothiazine compound. Its chemical identity has been confirmed by its CAS number: 2247525-20-6.

Table 1: Chemical and Physical Properties of Ferroptosis-IN-18

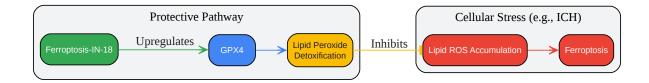


Property	Value
IUPAC Name	2-(1-(4-(4-methylpiperazin-1- yl)phenyl)ethyl)-10H-phenothiazine
CAS Number	2247525-20-6
Molecular Formula	C25H27N3S
Molecular Weight	401.57 g/mol
Canonical SMILES	CC(c1ccc(cc1)N1CCN(C)CC1)c1ccc2c(c1)sc1c cccc1N2
Predicted pKa	7.84 ± 0.42[1]

Mechanism of Action and Signaling Pathway

Ferroptosis-IN-18 exerts its anti-ferroptotic effects primarily by modulating the glutathione peroxidase 4 (GPX4) pathway. GPX4 is a key enzyme that neutralizes lipid peroxides, thereby protecting cells from ferroptotic death. In the context of intracerebral hemorrhage (ICH), a condition where ferroptosis is a known contributor to neuronal cell death, **Ferroptosis-IN-18** has been shown to increase the levels of GPX4.[2] This action helps to mitigate the excessive lipid peroxidation that characterizes ferroptotic cell death.

The proposed signaling pathway for **Ferroptosis-IN-18**'s protective role against ferroptosis is depicted below.



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Caption: Proposed mechanism of **Ferroptosis-IN-18** in inhibiting ferroptosis.

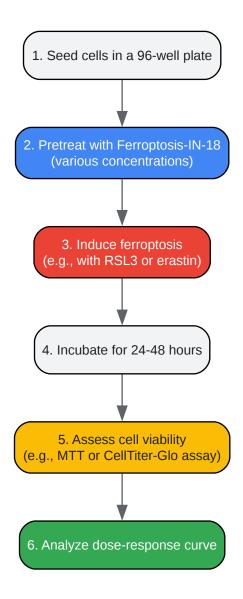


Experimental Protocols

The following are generalized experimental protocols that can be adapted for the study of **Ferroptosis-IN-18**.

In Vitro Cell Viability Assay

This protocol is designed to assess the protective effect of **Ferroptosis-IN-18** against ferroptosis induced by agents like RSL3 or erastin.



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Caption: Workflow for in vitro cell viability assay.



Methodology:

- Cell Seeding: Plate cells (e.g., neuronal cells, cancer cell lines susceptible to ferroptosis) in a
 96-well plate at a suitable density and allow them to adhere overnight.
- Pre-treatment: Treat the cells with a range of concentrations of **Ferroptosis-IN-18** for a predetermined period (e.g., 2-4 hours).
- Induction of Ferroptosis: Add a known ferroptosis inducer, such as RSL3 (a GPX4 inhibitor)
 or erastin (an inhibitor of the cystine/glutamate antiporter system Xc-), to the wells.
- Incubation: Incubate the plate for 24 to 48 hours under standard cell culture conditions.
- Viability Assessment: Measure cell viability using a standard method like the MTT assay or a luminescence-based assay such as CellTiter-Glo.
- Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results to determine the effective concentration (EC50) of Ferroptosis-IN-18.

Western Blot Analysis for GPX4 Expression

This protocol is used to determine the effect of **Ferroptosis-IN-18** on the protein levels of GPX4.

Methodology:

- Cell Treatment: Culture cells in larger format dishes (e.g., 6-well plates) and treat with **Ferroptosis-IN-18** at an effective concentration determined from viability assays.
- Cell Lysis: After the desired treatment duration, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.



- Immunoblotting: Block the membrane and then incubate with a primary antibody specific for GPX4. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
 detection system. Use a loading control, such as β-actin or GAPDH, to normalize the GPX4
 signal.

Conclusion

Ferroptosis-IN-18 is a valuable research tool for studying the mechanisms of ferroptosis and for exploring potential therapeutic interventions in diseases where ferroptosis plays a pathogenic role. Its ability to upregulate GPX4 provides a clear mechanism for its antiferroptotic activity. The protocols and information provided in this guide are intended to serve as a starting point for researchers to design and execute experiments to further elucidate the biological functions and therapeutic potential of this compound.

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